molecular formula C7H11F2N B1392900 8,8-Difluoro-3-azabicyclo[3.2.1]octane CAS No. 1214875-34-9

8,8-Difluoro-3-azabicyclo[3.2.1]octane

Cat. No. B1392900
CAS RN: 1214875-34-9
M. Wt: 147.17 g/mol
InChI Key: ARZGRQADWCHYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluoro-3-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H11F2N . The 8-azabicyclo[3.2.1]octane scaffold, which this compound is based on, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 8,8-Difluoro-3-azabicyclo[3.2.1]octane has been elucidated through various spectroscopic methods . NMR spectroscopy and X-ray diffraction have played crucial roles in determining the conformation and configuration of these molecules .


Chemical Reactions Analysis

Chemical reactions involving 8,8-Difluoro-3-azabicyclo[3.2.1]octane derivatives highlight the reactivity and potential applications of these compounds. Electrophilic fluorination using N,N’-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts demonstrates the versatility of bicyclic azanium salts in synthetic chemistry.


Physical And Chemical Properties Analysis

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a white solid with a molecular weight of 183.63 . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . Research aimed at the stereoselective preparation of this structure has been significant due to its relevance in synthesizing natural and synthetic tropanes. These compounds are particularly important in treating neurological and psychiatric conditions such as Parkinson’s disease, depression, schizophrenia, and panic disorder .

Enantioselective Construction

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a critical area of research. It involves creating this bicyclic scaffold in a stereocontrolled manner, which is essential for the activity of many pharmaceutical compounds. The methodologies developed for this process are vital for the synthesis of complex molecules with high enantiomeric purity .

Methodological Development

The development of new methodologies for obtaining the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials has seen significant advancements. This includes various approaches for the enantioselective synthesis of the scaffold, which is crucial for the production of biologically active molecules .

Biological Activity Studies

The 8-azabicyclo[3.2.1]octane core is characteristic of more than 300 compounds that exhibit a range of biological activities. Research into these activities has led to the testing of tropane derivatives as potential therapeutic agents, highlighting the importance of this scaffold in medicinal chemistry .

NAAA Inhibitor Optimization

The compound has been studied for its role as an inhibitor of the enzyme NAAA, which is significant in the therapy of pain and anti-inflammatory effects. QSAR studies on a series of pyrazole azabicyclo[3.2.1]octane derivatives have been conducted to optimize these inhibitors, demonstrating the compound’s potential in therapeutic applications .

Stereocontrolled Synthesis

Research focused on the efficient, stereocontrolled synthesis of tropanes or related scaffolds has become increasingly important. The 8-azabicyclo[3.2.1]octane scaffold is often targeted for its stereochemical control, which is crucial for the desired biological activity of the synthesized compounds .

Safety and Hazards

The safety information for 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H320 (Causes eye irritation) . Precautionary measures include avoiding formation of dust and aerosols .

Mechanism of Action

Target of Action

The primary target of 8,8-Difluoro-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

The specific mode of action for 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to interact with their targets and cause significant changes .

Biochemical Pathways

The exact biochemical pathways affected by 8,8-Difluoro-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound is a white solid and should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The specific molecular and cellular effects of 8,8-Difluoro-3-azabicyclo[32Compounds with similar structures, such as tropane alkaloids, are known to have a wide array of interesting biological activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8,8-Difluoro-3-azabicyclo[32It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c to maintain its stability.

properties

IUPAC Name

8,8-difluoro-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5-1-2-6(7)4-10-3-5/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZGRQADWCHYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluoro-3-azabicyclo[3.2.1]octane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,8-Difluoro-3-azabicyclo[3.2.1]octane
Reactant of Route 2
8,8-Difluoro-3-azabicyclo[3.2.1]octane
Reactant of Route 3
8,8-Difluoro-3-azabicyclo[3.2.1]octane
Reactant of Route 4
8,8-Difluoro-3-azabicyclo[3.2.1]octane
Reactant of Route 5
8,8-Difluoro-3-azabicyclo[3.2.1]octane
Reactant of Route 6
8,8-Difluoro-3-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.